2-(1-ethyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid
CAS No.:
Cat. No.: VC17724326
Molecular Formula: C10H14N2O3
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H14N2O3 |
---|---|
Molecular Weight | 210.23 g/mol |
IUPAC Name | 2-(2-ethylpyrazol-3-yl)oxolane-3-carboxylic acid |
Standard InChI | InChI=1S/C10H14N2O3/c1-2-12-8(3-5-11-12)9-7(10(13)14)4-6-15-9/h3,5,7,9H,2,4,6H2,1H3,(H,13,14) |
Standard InChI Key | HMMUWSZAQXKHAS-UHFFFAOYSA-N |
Canonical SMILES | CCN1C(=CC=N1)C2C(CCO2)C(=O)O |
Introduction
2-(1-ethyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid is a complex organic compound with a molecular formula of C10H14N2O3 and a molecular weight of 210.23 g/mol . It is also known by its CAS number, 1820576-26-8, and is referred to in some contexts as (2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid . This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential biological activities.
Synthesis and Preparation
While specific synthesis methods for 2-(1-ethyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid are not detailed in the available literature, compounds with similar structures often involve multi-step syntheses that include reactions such as alkylation, cyclization, and hydrolysis . The preparation of such compounds typically requires careful control of reaction conditions to achieve the desired stereochemistry.
Biological Activity and Applications
Although specific biological activities of 2-(1-ethyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid are not well-documented, compounds with similar structures have shown potential in various biological applications. For example, pyrazole derivatives are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant activities .
Suppliers and Availability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume